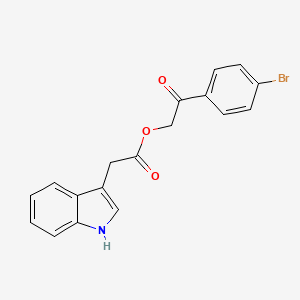
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Bromoacetylindole, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and cell proliferation. Inhibition of HDACs leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. These effects suggest that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has potential therapeutic applications in cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in lab experiments is its potency and selectivity against cancer cells and inflammatory pathways. This makes it an attractive compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers handling the compound. Therefore, proper safety precautions should be taken when working with 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in the lab.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole. One direction is the development of more potent and selective analogs of this compound for use in cancer and inflammatory diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole in animal models and humans. This will help to determine the optimal dosage and administration route for this compound in clinical trials. Additionally, the study of the molecular mechanisms of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole will provide insights into the regulation of cancer cell growth and inflammation, which can lead to the development of new therapies for these diseases.
Conclusion:
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is a synthetic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent cytotoxicity against various cancer cell lines and has potential as an anti-inflammatory agent. The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. While there are limitations to working with this compound, the study of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has several future directions that can lead to the development of new therapies for cancer and inflammatory diseases.
合成法
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Knoevenagel condensation reaction. The most commonly used method for the synthesis of 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole is the Vilsmeier-Haack reaction, which involves the reaction of indole with N,N-dimethylformamide and phosphorus oxychloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 2-(4-bromophenyl)-2-oxoethyl formamide, which is then converted to 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole by treatment with acetic anhydride.
科学的研究の応用
2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 1H-indol-3-ylacetatendole exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSQVGSOQYEZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

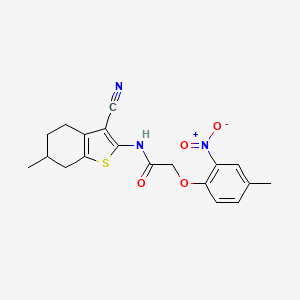
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)
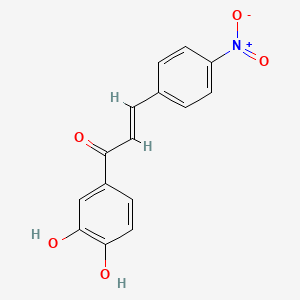
![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
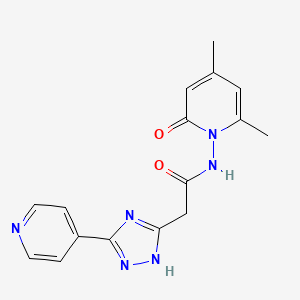
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
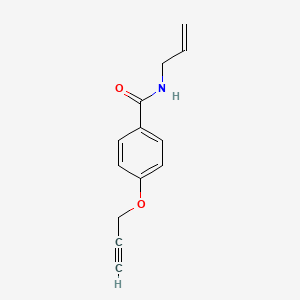
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)